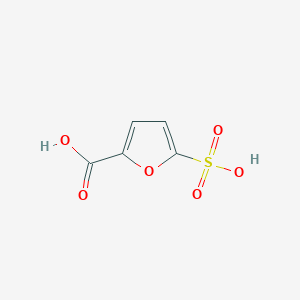
5-Sulfofuran-2-carboxylic acid
Descripción general
Descripción
5-Sulfofuran-2-carboxylic acid is a research chemical with the molecular formula C5H4O6S1. It has a molecular weight of 192.15 g/mol1.
Synthesis Analysis
Furans, which are five-membered aromatic heterocycles containing one oxygen atom, are important building blocks in organic chemistry2. They are found in various natural sources, mostly in plants, algae, and microorganisms2. Recent advances in the synthesis of furan compounds have led to the development of new methods and the modification and improvement of classical methods2.
Molecular Structure Analysis
The molecular structure of 5-Sulfofuran-2-carboxylic acid consists of a five-membered aromatic ring (furan) with a sulfo group and a carboxylic acid group attached3.
Chemical Reactions Analysis
The oxidation of carbohydrates or carbohydrate-derived molecules can produce a wide variety of commodity chemicals4. For example, the oxidation of 5-hydroxymethylfurfural (HMF) can lead to the production of 2,5-furandicarboxylic acid5.
Aplicaciones Científicas De Investigación
Catalytic Applications in Biofuel Production
Sulfonated graphene oxide has been identified as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, highlighting the relevance of furan derivatives in renewable energy research. This catalytic process is important for producing fuel additives from biomass, leveraging the acidic properties of sulfonated materials for enhanced catalytic performance. The research demonstrates the superior catalytic activity of sulfonated graphene oxide compared to traditional acid catalysts due to cooperative effects of sulfonic acid groups and the enhanced accessibility of active sites. This finding underlines the potential of furan derivatives in developing sustainable energy solutions (Antunes et al., 2014).
Biocatalytic Conversion to Furan-based Carboxylic Acids
Another area of research involves the biocatalytic conversion of furfural and 5-hydroxymethylfurfural into furan-based carboxylic acids, such as 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, using recombinant Escherichia coli. This process showcases the biotechnological applications of furan derivatives in producing value-added chemicals from biomass with high substrate tolerance and yield. The development of efficient biocatalysts for converting biomass-derived compounds into useful chemicals presents a promising avenue for sustainable chemical production (Wang et al., 2020).
Advanced Materials and Chemical Synthesis
Research has also been conducted on the synthesis and application of novel organo solid acids for catalyzing various chemical reactions, including the synthesis of coumarin-3-carboxylic acid derivatives. These studies highlight the versatility of furan derivatives in facilitating chemical transformations, contributing to the development of new materials and chemical synthesis methodologies. The exploration of furan-based compounds as catalysts or reactants in organic synthesis underscores their importance in material science and organic chemistry (Zolfigol et al., 2015).
Environmental Impact and Soil Toxicity
The environmental impact of producing furan dicarboxylic acid (FDCA), a potential green chemical, from biomass-derived furans has been assessed. This research provides insights into the ecological effects of the production chain of FDCA, emphasizing the biodegradability and soil toxicity of furan derivatives. Such studies are crucial for understanding the environmental implications of bio-based chemical production, guiding the development of sustainable and eco-friendly chemical processes (Chen et al., 2016).
Direcciones Futuras
The electrochemical oxidation of furfural and the development of advanced electrocatalyst materials for the implementation and production of renewable resources are areas of ongoing research6. The spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals (FPCs) is also being explored7.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
5-sulfofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O6S/c6-5(7)3-1-2-4(11-3)12(8,9)10/h1-2H,(H,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXIBGIUGORTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328173 | |
| Record name | 5-sulfofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfofuran-2-carboxylic acid | |
CAS RN |
87299-57-8 | |
| Record name | 5-sulfofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



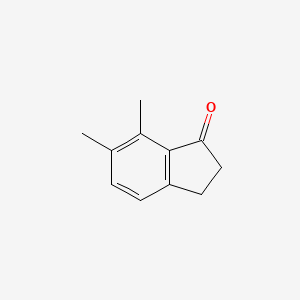
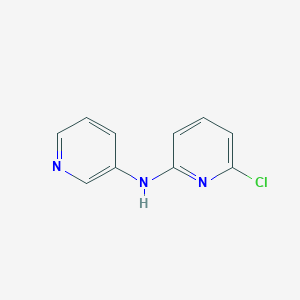
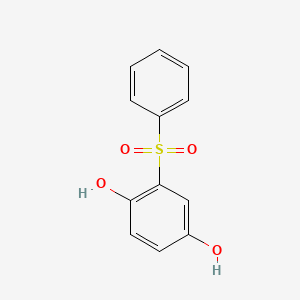
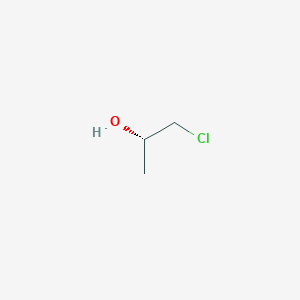
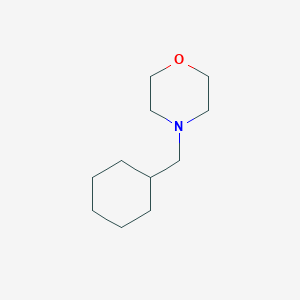
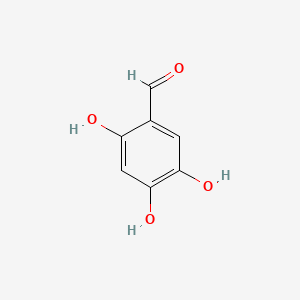
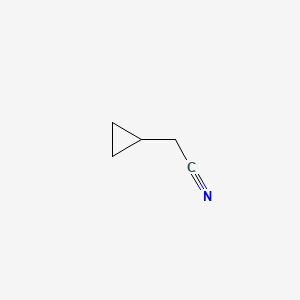
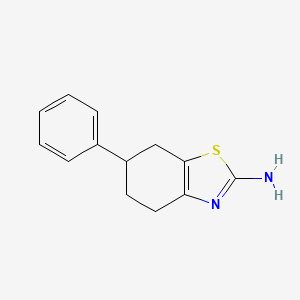
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
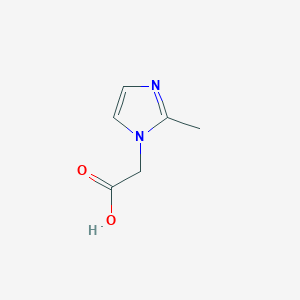
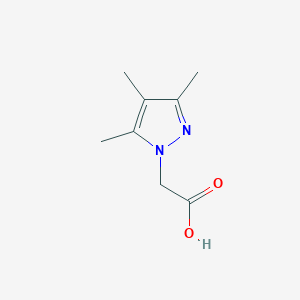
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)
![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)
